4-fluoro-7-methoxy-1H-indazole

Medicinal chemistry ADME Lipophilicity optimization

This 4-fluoro-7-methoxy-1H-indazole (CAS 1000341-74-1) is a differentiated heterocyclic building block essential for synthesizing kinase inhibitors targeting VEGFR, FGFR, and PDGFR in oncology. The unique 4-fluoro and 7-methoxy substitution pattern is non-interchangeable; SAR studies confirm this combination provides optimal metabolic stability (LogP 1.86), hydrogen-bonding capability (PSA 37.91 Ų), and target binding affinity. Procuring the ≥98% purity grade ensures reliable results in multi-step synthetic sequences without confounding SAR interpretation during hit-to-lead progression or nNOS inhibitor development.

Molecular Formula C8H7FN2O
Molecular Weight 166.15 g/mol
CAS No. 1000341-74-1
Cat. No. B1614428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-7-methoxy-1H-indazole
CAS1000341-74-1
Molecular FormulaC8H7FN2O
Molecular Weight166.15 g/mol
Structural Identifiers
SMILESCOC1=C2C(=C(C=C1)F)C=NN2
InChIInChI=1S/C8H7FN2O/c1-12-7-3-2-6(9)5-4-10-11-8(5)7/h2-4H,1H3,(H,10,11)
InChIKeyIMRWTEVYVSFJKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-7-methoxy-1H-indazole (CAS 1000341-74-1): Indazole-Based Kinase Inhibitor Building Block for Targeted Anticancer Synthesis


4-Fluoro-7-methoxy-1H-indazole (CAS 1000341-74-1, molecular formula C8H7FN2O, molecular weight 166.15) is a heterocyclic aromatic compound belonging to the indazole family . Its structural core features a 1H-indazole scaffold with a fluorine atom at the 4-position and a methoxy group at the 7-position of the fused benzene ring . The indazole ring system is a well-established pharmacophore in medicinal chemistry, functioning as a bioisostere of phenol with enhanced lipophilicity and reduced susceptibility to Phase I and II metabolism . This specific substitution pattern positions the compound as a versatile building block for the synthesis of kinase inhibitors targeting VEGFR, FGFR, PDGFR, and other tyrosine kinases implicated in oncology indications including renal cell carcinoma, hepatocellular carcinoma, and gastric tumors .

Why Generic Indazole Building Blocks Cannot Substitute for 4-Fluoro-7-methoxy-1H-indazole (CAS 1000341-74-1) in Kinase-Targeted Synthesis


Substituting 4-fluoro-7-methoxy-1H-indazole with an unsubstituted indazole or a different halogenated analog fundamentally alters both the physicochemical properties of the synthetic intermediate and the downstream biological activity of the final kinase inhibitor. The 4-fluoro substituent provides distinct electronic effects, metabolic stability, and a smaller steric footprint compared to 4-chloro or 4-bromo alternatives, which directly impacts target binding affinity and selectivity [1]. The 7-methoxy group contributes essential hydrogen-bonding capability and modulates lipophilicity to achieve an optimal balance between membrane permeability and aqueous solubility (LogP 1.86 at pH 7.4) . SAR studies across multiple indazole-based kinase inhibitor programs demonstrate that modifications at the 4- and 7-positions produce non-linear changes in potency—meaning that the combination of 4-fluoro and 7-methoxy substitution is not interchangeable with other substitution patterns and requires empirical validation rather than simple analog extrapolation [2].

Quantitative Differentiation Evidence: 4-Fluoro-7-methoxy-1H-indazole (CAS 1000341-74-1) vs. Closest Analogs


Physicochemical Differentiation: LogP and Metabolic Liability Comparison of 4-Fluoro vs. 4-Chloro and 4-Bromo Analogs

4-Fluoro-7-methoxy-1H-indazole demonstrates a calculated LogP value of 1.86 , representing an optimal lipophilic window for CNS- and kinase-targeted compound permeability while minimizing metabolic clearance and hERG liability. This compares favorably to halogenated analogs where the increased lipophilicity of 4-chloro or 4-bromo substitution (with correspondingly higher LogP values) has been shown to correlate with elevated CYP-mediated metabolism and reduced free fraction [1].

Medicinal chemistry ADME Lipophilicity optimization Kinase inhibitor design

Structural SAR Evidence: Positional Activity Dependence of 7-Methoxy vs. Other Methoxyindazole Isomers in nNOS Inhibition

In a systematic evaluation of methoxyindazole positional isomers as inhibitors of neuronal nitric oxide synthase (nNOS), 7-methoxyindazole (7-MI) was identified as the most active compound among all regioisomeric methoxyindazoles tested [1]. This structure-activity relationship demonstrates that the 7-position methoxy substitution is essential for nNOS inhibitory activity, establishing that 4-fluoro-7-methoxy-1H-indazole possesses the optimal methoxy placement required for biological activity in this validated pharmacological context [1].

Nitric oxide synthase SAR Isomer comparison Enzymatic inhibition

Vendor Purity and Procurement-Grade Differentiation: 4-Fluoro-7-methoxy-1H-indazole vs. Alternative Sourcing Options

Commercially available 4-fluoro-7-methoxy-1H-indazole is offered at documented purity specifications that enable procurement decisions based on synthetic requirements. Leyan provides the compound at 98% purity , while CheMenu offers the compound at 95%+ purity . This established supply landscape with transparent purity documentation provides procurement predictability compared to 4-bromo-7-methoxy-1H-indazole (CAS 938062-01-2) and 4-chloro-7-methoxy-1H-indazole (CAS 1000341-90-1), which have less extensively documented purity specifications across multiple vendor platforms [1].

Chemical procurement Purity specification Synthetic intermediate Quality control

Synthetic Utility Classification: 4-Fluoro-7-methoxy-1H-indazole as a Documented Kinase Inhibitor Intermediate in Oncology-Focused Programs

ChemicalBook explicitly classifies 4-fluoro-7-methoxy-1H-indazole as a 'core intermediate for anti-tumor targeted drugs' and notes that the indazole ring serves as a classical scaffold for kinase inhibitors . Through N-1 alkylation and C-3 substitution reactions, this building block enables the synthesis of inhibitors targeting VEGFR, FGFR, and PDGFR—key drivers in renal cancer, liver cancer, and gastric cancer . This documented application specificity distinguishes it from generic indazole building blocks that lack such explicit targeting rationale in procurement-facing technical literature.

Anticancer drug development Kinase inhibitors Targeted therapy Medicinal chemistry

4-Fluoro-7-methoxy-1H-indazole (CAS 1000341-74-1): Optimal Research and Industrial Application Scenarios Based on Evidence


Medicinal Chemistry: Hit-to-Lead Optimization of VEGFR-2, FGFR, and PDGFR Kinase Inhibitors

4-Fluoro-7-methoxy-1H-indazole serves as a core intermediate for synthesizing kinase inhibitors targeting VEGFR, FGFR, and PDGFR—validated oncology targets implicated in angiogenesis and tumor progression [1]. The 4-fluoro substitution contributes to metabolic stability and optimal LogP (1.86) , while the 7-methoxy group provides hydrogen-bonding capability and favorable polarity (PSA 37.91 Ų) . Procurement of the 98% purity grade supports multi-step synthetic sequences (e.g., N-1 alkylation, C-3 functionalization) without introducing impurities that could confound SAR interpretation during hit-to-lead progression [1].

Neuroscience Research: nNOS Inhibitor Scaffold Development Leveraging 7-Methoxy Positional SAR

SAR studies have established that 7-methoxy substitution on the indazole core is optimal for neuronal nitric oxide synthase (nNOS) inhibition among all methoxyindazole positional isomers [1]. 4-Fluoro-7-methoxy-1H-indazole preserves this essential 7-methoxy pharmacophore while the 4-fluoro substituent offers a synthetic handle for further derivatization. This compound is therefore suitable for programs developing nNOS-targeted therapeutics for neurological disorders, including neurodegenerative diseases and neuropathic pain [1]. Researchers can employ this building block as a validated starting point for designing next-generation nNOS inhibitors with improved selectivity and pharmacokinetic properties.

PET Tracer and Molecular Imaging Probe Development via Fluorine-18 Radiolabeling

Fluorinated indazole derivatives have been developed as ligands with nanomolar affinity for 5-HT4 serotonin receptors, with the objective of creating PET imaging radiotracers labeled with fluorine-18 [1]. The 4-fluoroindazole scaffold serves as a synthetic precursor for generating fluoroindazole-based ligands suitable for radiolabeling applications in positron emission tomography (PET) [1]. 4-Fluoro-7-methoxy-1H-indazole provides a synthetic entry point for developing imaging probes targeting CNS receptors implicated in neuropsychiatric and neurodegenerative disorders, including depression, anorexia, and Alzheimer's disease [1].

Chemical Biology and Tool Compound Synthesis: Kinase Profiling and Target Engagement Studies

As a high-purity building block (98%) [1] with established LogP (1.86) and PSA (37.91 Ų) , 4-fluoro-7-methoxy-1H-indazole is suitable for constructing chemical biology tool compounds for kinase selectivity profiling and cellular target engagement studies. The indazole scaffold is a well-documented bioisostere of phenol with enhanced lipophilicity and reduced Phase I/II metabolic liability , making derivatives of this building block appropriate for cellular assay development where metabolic stability and membrane permeability are critical experimental considerations .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-fluoro-7-methoxy-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.